前列腺素A2甲酯

描述

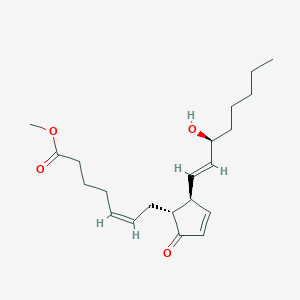

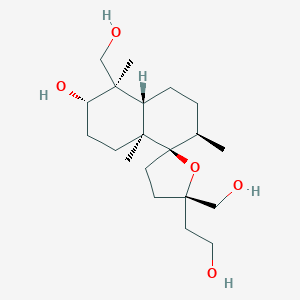

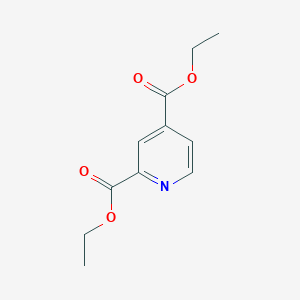

Prostaglandin A2 methyl ester is a methylated derivative of the prostaglandin PGA2 . It has a unique and intricate molecular structure that underlies its diverse physiological functions .

Synthesis Analysis

The synthesis of Prostaglandin A2 methyl ester involves several key steps. An unprecedented Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction were utilized in combination for the first time to set the critical stereochemical configurations under mild conditions . Another key transformation was the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .Molecular Structure Analysis

At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring. This ring contains oxygen atoms at specific positions, imparting reactivity and distinct chemical properties to prostaglandins . The molecule’s overall size, shape, and biological activities are influenced by two long hydrophobic hydrocarbon chains, often referred to as "side chains" .Chemical Reactions Analysis

Prostaglandins play a critical role in various physiological processes. They possess unique functional groups, such as hydroxyl (-OH), keto (=O), and carboxyl (-COOH) groups, which contribute specific chemical properties to the prostaglandin, making it suitable for particular physiological functions .科学研究应用

Prostaglandin A2 Methyl Ester: Scientific Research Applications

Medicinal Chemistry Synthesis: Prostaglandins, including Prostaglandin A2 methyl ester, are synthesized for their valuable medicinal applications due to their unique chemical structures. The development of efficient and stereoselective synthesis methods is crucial for producing these compounds .

Cancer Research: While specific studies on Prostaglandin A2 methyl ester are not detailed in the search results, prostaglandins in general play roles in cancer progression and aggressiveness. Further research could explore the specific effects of Prostaglandin A2 methyl ester in this context .

Pharmacological Applications: Prostaglandins and their analogs, including esters like Prostaglandin A2 methyl ester, have pharmacological applications such as the management of atonic postpartum hemorrhage .

Metabolic Studies: The role of lactones in the synthesis of prostaglandins and their analogs, including Prostaglandin A2 methyl ester, is studied to understand their metabolic roles and potential applications as replacements for other esters .

Cardiovascular Research: Although not directly related to Prostaglandin A2 methyl ester, prostacyclin scaffolds are studied for their cardioprotective properties, which could be an area of interest for further research on related prostaglandins .

Biologically Active Formulations: As a lipophilic analog of PGA2, Prostaglandin A2 methyl ester may be suitable for certain formulations that require the biological activity of prostaglandins in a more stable or soluble form .

未来方向

作用机制

Target of Action

Prostaglandin A2 methyl ester (PGA2 methyl ester) is a methylated derivative of the prostaglandin PGA2 . The primary targets of this compound are the G-protein-coupled, prostanoid-specific receptors . These receptors facilitate prostaglandin signaling, which controls a wide range of biological processes, from blood pressure homeostasis to inflammation and resolution thereof, to the perception of pain, to cell survival .

Biochemical Pathways

Prostaglandins, including PGA2 methyl ester, are derived from the oxidation of arachidonic acid . They are involved in a wide range of roles from homeostasis of blood pressure and blood flow, the initiation and resolution of inflammation, the perception of pain, cell survival, and the progression of numerous disease states . Prostaglandins and their receptors play important roles in the occurrence and development of diseases through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling .

Pharmacokinetics

The metabolic degradation of prostaglandins, including PGA2 methyl ester, is extremely rapid . The first step is an oxidation at carbon 15 in the prostaglandin molecule leading to biologically inactive metabolites which are then further degraded . The half-life in the human circulation of primary prostaglandins has been estimated to be 5-10 seconds .

Result of Action

The result of the action of PGA2 methyl ester involves a wide range of biological processes. Prostaglandin signaling controls processes from blood pressure homeostasis to inflammation and resolution thereof to the perception of pain to cell survival . Disruption of normal prostanoid signaling is implicated in numerous disease states .

属性

IUPAC Name |

methyl (Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32O4/c1-3-4-7-10-18(22)15-13-17-14-16-20(23)19(17)11-8-5-6-9-12-21(24)25-2/h5,8,13-19,22H,3-4,6-7,9-12H2,1-2H3/b8-5-,15-13+/t17-,18-,19+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVBMOWIJGLUCFB-PMPHTVEESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes Prostaglandin A2 methyl ester suitable for photochemical cycloaddition reactions?

A1: While the article does not delve into the specific reactivity properties of Prostaglandin A2 methyl ester, it highlights its use in photochemical cycloadditions with ethylene and allene []. This suggests the molecule possesses structural features amenable to these light-induced reactions. The presence of a cyclopentenone ring within the Prostaglandin A2 methyl ester structure is likely key, as cyclopentenones are known to readily undergo [2+2] photocycloadditions with alkenes like ethylene and allene.

Q2: How does the functional group at position 15 of Prostaglandin A2 derivatives influence the photochemical addition of allene?

A2: The research states that the photoadduct mixture resulting from the reaction between allene and Prostaglandin A2 derivatives varies depending on the functional group present at position 15 []. This suggests that the substituent at this position influences the regioselectivity and/or stereoselectivity of the photochemical addition reaction. The specific impact of different functional groups would require further investigation beyond the scope of this article.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,3',5,5'-Tetramethyl-[1,1'-biphenyl]-4,4'-diamine dihydrochloride hydrate](/img/structure/B163737.png)

![1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one](/img/structure/B163755.png)

![1,3-Dioxolo[4,5-C]pyridine-4-methanol](/img/structure/B163759.png)

![6,7,8,9-Tetrahydro-5H-pyrrolo[2,3-b:5,4-c']dipyridine](/img/structure/B163762.png)